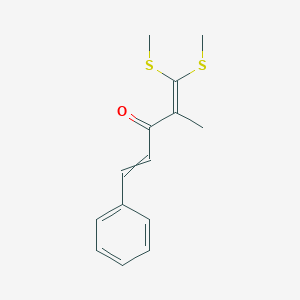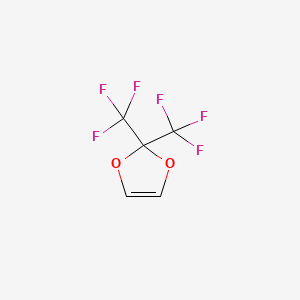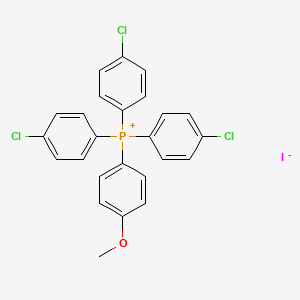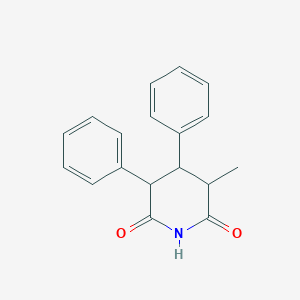
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one is a chemical compound known for its unique structure and properties. This compound features a combination of methylsulfanyl groups and a phenyl group attached to a penta-1,4-dien-3-one backbone. Its distinct molecular arrangement makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the methylsulfanyl and phenyl groups onto the penta-1,4-dien-3-one backbone. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, advanced catalytic systems, and automated monitoring to ensure consistent quality and output.
Analyse Des Réactions Chimiques
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed, allowing for the synthesis of a wide range of compounds with different properties and applications.
Applications De Recherche Scientifique
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one has a broad range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a useful component in the formulation of various products, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups and phenyl group play a crucial role in its binding affinity and selectivity towards these targets.
At the molecular level, the compound may interact with enzymes by forming covalent or non-covalent bonds, leading to inhibition or activation of enzymatic activity. Additionally, it may modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1,1-bis(methylsulfanyl)pent-1-ene
- 1,1-bis(methylsulfanyl)hept-1-ene
- 2-methyl-1,1-bis(methylsulfanyl)butane
These compounds share some structural similarities but differ in their specific arrangements and functional groups. The presence of the phenyl group and the penta-1,4-dien-3-one backbone in this compound contributes to its distinct properties and applications.
Propriétés
Numéro CAS |
89812-55-5 |
|---|---|
Formule moléculaire |
C14H16OS2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C14H16OS2/c1-11(14(16-2)17-3)13(15)10-9-12-7-5-4-6-8-12/h4-10H,1-3H3 |
Clé InChI |
NZXBOMSEQXQKSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(SC)SC)C(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14388309.png)



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)

![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)

silane](/img/structure/B14388359.png)

![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)

![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
